![molecular formula C13H11NO3S B14632289 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene CAS No. 54815-63-3](/img/structure/B14632289.png)
1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a nitrobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene typically involves the reaction of 3-methoxythiophenol with 2-nitrochlorobenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Reduction: 1-[(3-Methoxyphenyl)sulfanyl]-2-aminobenzene.
Oxidation: 1-[(3-Methoxyphenyl)sulfinyl]-2-nitrobenzene or 1-[(3-Methoxyphenyl)sulfonyl]-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The sulfanyl group may also interact with thiol-containing enzymes, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methoxyphenyl)sulfanyl]-2-nitrobenzene: Similar structure but with the methoxy group in the para position.
1-[(3-Methoxyphenyl)sulfinyl]-2-nitrobenzene: Oxidized form of the sulfanyl compound.
1-[(3-Methoxyphenyl)sulfonyl]-2-nitrobenzene: Further oxidized form of the sulfanyl compound.
Uniqueness: 1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene is unique due to the specific positioning of the methoxy and nitro groups, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
54815-63-3 |
|---|---|
Molekularformel |
C13H11NO3S |
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)sulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO3S/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
InChI-Schlüssel |
JJMMUCFNBSGEBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


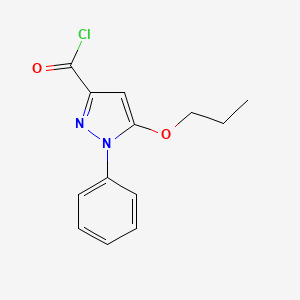
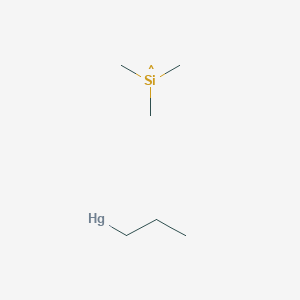
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)

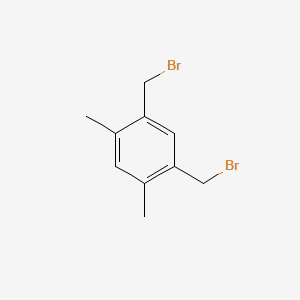

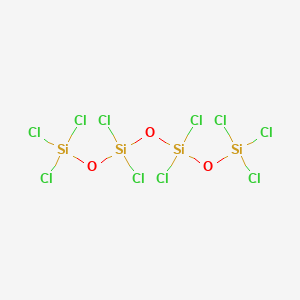
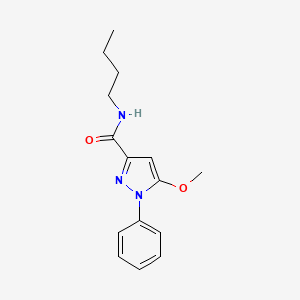
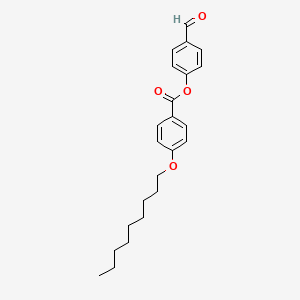
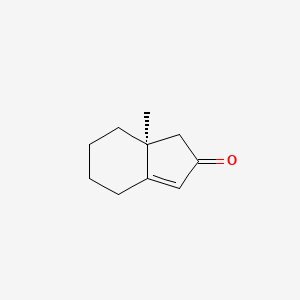
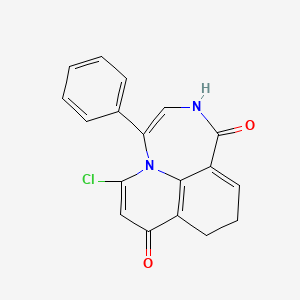
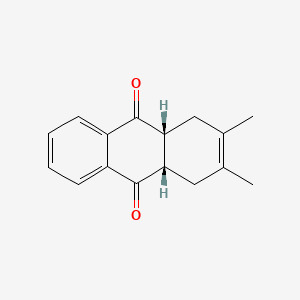
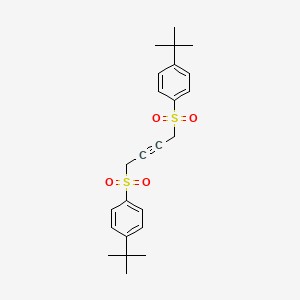
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)
